molecular formula C20H11BrCl2N2O2 B15013659 4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B15013659
M. Wt: 462.1 g/mol
InChI Key: HXNUHRFIYDEAOV-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a combination of bromine, chlorine, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzoxazole core. This is followed by the introduction of the bromine and chlorine substituents through halogenation reactions. The final step involves the formation of the imino linkage and the phenol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the benzoxazole and imino groups.

    2-(3-chlorophenyl)-1,3-benzoxazole: Contains the benzoxazole core but lacks the bromine, chlorine, and phenol groups.

Uniqueness

4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11BrCl2N2O2

Molecular Weight

462.1 g/mol

IUPAC Name

4-bromo-2-chloro-6-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H11BrCl2N2O2/c21-13-6-12(19(26)16(23)8-13)10-24-15-4-5-18-17(9-15)25-20(27-18)11-2-1-3-14(22)7-11/h1-10,26H

InChI Key

HXNUHRFIYDEAOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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